N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid
Overview
Description
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: is a zwitterionic buffering agent commonly used in biochemical and molecular biology research. It is known for its ability to maintain stable pH levels in various biological and chemical systems, making it an essential component in many laboratory protocols.
Mechanism of Action
Target of Action
This compound is often used in laboratory settings, but its specific biological targets remain to be elucidated .
Mode of Action
The presence of two hydroxyethyl groups and an amino group in its structure suggests that it can participate in hydrogen bonding and ionic interactions .
Biochemical Pathways
It is synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C has been evaluated .
Pharmacokinetics
Given its chemical structure, it is expected to be soluble in water , which could influence its absorption and distribution in the body.
Action Environment
The action, efficacy, and stability of BES can be influenced by various environmental factors. For instance, its synthesis requires a specific temperature (140°C) for optimal reaction kinetics . Moreover, it is known to be stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid is known for its unique biochemical properties
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid typically involves the reaction of taurine (2-aminoethanesulfonic acid) with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- Taurine is dissolved in water.
- Ethylene oxide is slowly added to the solution while maintaining a temperature of around 50-60°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: Commonly used in cell culture media and other biological assays to ensure optimal pH conditions.
Medicine: Employed in diagnostic assays and pharmaceutical formulations to stabilize pH-sensitive compounds.
Industry: Utilized in the production of cosmetics, detergents, and other products where pH control is crucial.
Comparison with Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecylamine
- N,N-Bis(2-ethoxyethyl)amine
- N,N-Bis(2-hydroxyethyl)oleamide
Comparison: N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid is unique due to its zwitterionic nature, which provides superior buffering capacity compared to other similar compounds. While other compounds like N,N-Bis(2-hydroxyethyl)dodecylamine and N,N-Bis(2-ethoxyethyl)amine may also serve as buffering agents, they lack the zwitterionic properties that enhance the stability and effectiveness of this compound in various applications.
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTVSSFTXWNIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064985 | |
Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | BES | |
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CAS No. |
10191-18-1 | |
Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10191-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | BES | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10191-18-1 | |
Source | DTP/NCI | |
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Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[bis(2-hydroxyethyl)amino]ethanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.410 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a bioelectrochemical system (BES)?
A1: A bioelectrochemical system (BES) is a technology that utilizes the power of microorganisms to catalyze electrochemical reactions. In essence, these systems harness the ability of certain bacteria to transfer electrons to electrodes, generating electricity or facilitating chemical production.
Q2: How can BES be used to upgrade biogas to biomethane?
A2: BES can be integrated with anaerobic digestion (AD) to enhance the methane content of biogas. This is achieved by the bioelectrochemical reduction of carbon dioxide (CO2) present in the biogas to methane (CH4) [].
Q3: What are the two main types of BES reactors used for biogas upgrading?
A3: Two main types of BES reactors are used for biogas upgrading: single-chamber and two-chamber reactors. Single-chamber reactors house both the anode and cathode in the same compartment, while two-chamber reactors separate them with an ion-exchange membrane [].
Q4: What are the advantages of using a two-chamber BES reactor for biogas upgrading?
A4: Two-chamber reactors offer advantages over single-chamber systems, primarily by preventing interference from the anodic reaction at the cathode. This separation allows for a more controlled environment and can lead to higher methane content in the biogas [].
Q5: What challenges are associated with integrating BES directly into an anaerobic digester?
A5: Directly integrating BES into an anaerobic digester can lead to system instability. One reason for this is the production of hydrogen at the cathode. Excess hydrogen can disrupt the delicate balance of the microbial community within the digester, potentially leading to volatile fatty acid accumulation and a decrease in methane production [].
Q6: What is a potential solution to mitigate the instability caused by direct BES integration into anaerobic digesters?
A6: One solution is to use the BES as an inline biofilter. In this configuration, the BES receives the biogas after it leaves the digester, acting as a filter to remove CO2 and enrich the methane content without directly interfering with the anaerobic digestion process itself [].
Q7: How does the microbial community on the biocathode change during biogas upgrading?
A7: The microbial community on the biocathode undergoes a selection process favoring hydrogenotrophic methanogens. These microorganisms utilize hydrogen produced at the cathode to reduce CO2 to CH4, leading to an enrichment of species like Methanothermobacter [].
Q8: How can BES improve the stability of anaerobic digestion?
A8: BES can act as a stabilizing factor in anaerobic digestion by providing an alternative electron sink for the microbial community. This can help prevent the buildup of inhibitory compounds, such as volatile fatty acids, that can disrupt the process [].
Q9: How does the presence of a BES affect the microbial community in an anaerobic digester?
A9: While research is ongoing, studies using Q-PCR analysis suggest that BES can influence the composition of the microbial community in an anaerobic digester, particularly the types and abundance of methanogens found on the anode and cathode surfaces [].
Q10: Can BES be used to address the problem of wind power curtailment?
A10: Yes, BES can play a significant role in reducing wind power curtailment. The inherent variability of wind power generation can lead to periods of energy surplus, exceeding grid capacity. BES can store this excess energy and release it when wind generation is low, thereby smoothing out power output and reducing curtailment [].
Q11: What factors need to be considered when optimizing BES capacity for wind farms?
A11: Optimal BES capacity for wind farms depends on several factors, including the specific operational constraints of the power system, the level of wind power penetration, and the cost of the BES units themselves. A balance must be struck between maximizing energy storage capacity and minimizing costs [].
Q12: What is a two-stage optimization approach for determining the optimal BES capacity for wind farms?
A12: A two-stage optimization approach can be employed to determine optimal BES capacity for wind farms: * Stage 1: Optimize the unit commitment of thermal generators and the scheduled output of the wind farm, considering AC power flow constraints. This stage utilizes Monte Carlo simulations to generate time series data of wind farm output for subsequent BES optimization. * Stage 2: Design operational strategies for the BES based on the optimized wind farm output and grid conditions determined in Stage 1. This stage aims to maximize the utilization of BES to minimize wind power curtailment and reduce overall system costs [].
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